

reactivity and electrophilicity of Anthraquinone-2-carbonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Anthraquinone-2-carbonyl
Chloride

Cat. No.: B1590788

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity and Electrophilicity of **Anthraquinone-2-carbonyl Chloride**

Introduction: The Anthraquinone Scaffold in Modern Synthesis

The anthraquinone framework, a 9,10-dioxoanthracene core, is a privileged structure in medicinal chemistry and materials science.^{[1][2]} Its rigid, planar geometry allows for effective intercalation with DNA, a property exploited in numerous anticancer agents like doxorubicin and mitoxantrone.^{[3][4]} The versatility of this scaffold enables a wide array of chemical modifications to fine-tune biological activity and physical properties.^[3] **Anthraquinone-2-carbonyl Chloride** emerges as a key intermediate in this context, providing a highly reactive "handle" for covalently linking the anthraquinone moiety to other molecules. This guide offers a comprehensive examination of the chemical principles governing the reactivity of **Anthraquinone-2-carbonyl Chloride**, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for its effective utilization.

PART 1: Electronic Structure and Core Electrophilicity

To understand the reactivity of **Anthraquinone-2-carbonyl Chloride**, one must first appreciate its unique electronic architecture. The molecule's electrophilicity is not derived from a single feature but is a synergistic effect of its constituent parts: the anthraquinone core and the acyl chloride functional group.

- The Anthraquinone Core: The two carbonyl groups (at C9 and C10) of the quinone system are powerful electron-withdrawing groups. Through resonance and inductive effects, they pull electron density from the entire aromatic ring system. This renders the aromatic rings themselves electron-deficient and generally less susceptible to electrophilic aromatic substitution compared to benzene.[5]
- The Acyl Chloride Group (-COCl): The acyl chloride is an archetypal electrophilic functional group. The carbon atom of the carbonyl is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms inductively withdraw electron density, creating a significant partial positive charge ($\delta+$) on the carbonyl carbon. This makes it an exceptionally potent electrophilic center, primed for attack by a wide range of nucleophiles.[6][7]

The combination of these features makes the carbonyl carbon of the acyl chloride the primary site of reactivity. The electron-deficient nature of the anthraquinone ring system further enhances the electrophilicity of this site by minimizing any electron-donating resonance from the ring into the acyl group.

Caption: Molecular structure highlighting the primary electrophilic center.

PART 2: Reactivity Profile and Mechanistic Considerations

The pronounced electrophilicity of the acyl chloride carbon dictates the characteristic reactions of **Anthraquinone-2-carbonyl Chloride**, which are dominated by nucleophilic acyl substitution.

Reactions with Nucleophiles

The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the new acylated product.

- Reaction with Alcohols (Esterification): In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, alcohols react readily to form the corresponding esters. This is a common strategy for linking the anthraquinone core to molecules containing hydroxyl groups.
- Reaction with Amines (Amidation): Primary and secondary amines are potent nucleophiles and react rapidly with **Anthraquinone-2-carbonyl Chloride** to yield stable amides. This reaction is fundamental in synthesizing a vast range of biologically active molecules and functional materials.^[8]
- Hydrolysis: The compound is highly sensitive to moisture. It reacts with water to hydrolyze back to the parent Anthraquinone-2-carboxylic acid and hydrochloric acid.^{[9][10]} This necessitates handling the compound under anhydrous conditions.

Friedel-Crafts Acylation

Anthraquinone-2-carbonyl Chloride is an excellent reagent for the Friedel-Crafts acylation of electron-rich aromatic compounds.^[11] This electrophilic aromatic substitution reaction introduces the anthraquinone-2-carbonyl moiety onto another aromatic ring.

Mechanism:

- Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl_3), coordinates to the chlorine atom of the acyl chloride. This complex then dissociates to form a highly reactive and resonance-stabilized acylium ion.^{[12][13]}
- Electrophilic Attack: The electron-rich aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
- Deprotonation: A weak base (e.g., AlCl_4^-) removes a proton from the carbocation, restoring aromaticity and yielding the final aryl ketone product.^[12]

A key advantage of the Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution due to the electron-withdrawing nature of the carbonyl group.^{[11][14]} This prevents poly-acylation and leads to mono-substituted products.

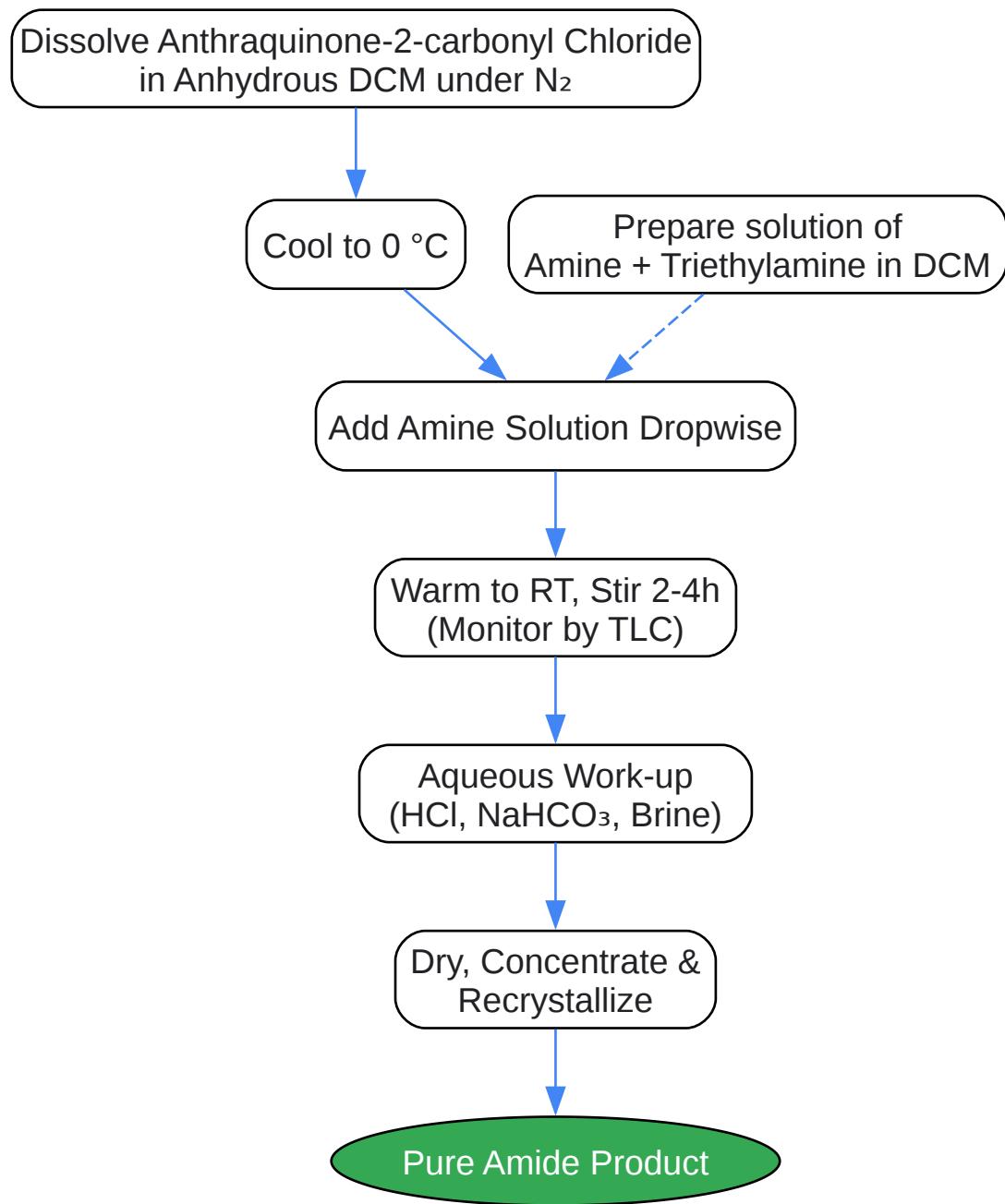
PART 3: Experimental Protocols and Methodologies

The following protocols are provided as validated starting points. Researchers should perform their own risk assessments and optimizations based on their specific substrates and equipment.

Protocol 3.1: Synthesis of an Anthraquinone-Amide Derivative

This protocol details the reaction of **Anthraquinone-2-carbonyl Chloride** with a primary amine (e.g., benzylamine) to form N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.

Materials:


- **Anthraquinone-2-carbonyl Chloride** (1.0 eq)
- Benzylamine (1.1 eq)
- Triethylamine (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- Argon or Nitrogen atmosphere

Procedure:

- Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add **Anthraquinone-2-carbonyl Chloride** (1.0 eq).
- Solvent Addition: Add anhydrous DCM via syringe to dissolve the starting material completely. Cool the flask to 0 °C in an ice bath.
- Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
- Reaction: Add the amine solution dropwise to the stirred solution of the acyl chloride at 0 °C over 15-20 minutes.
 - Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. Triethylamine acts as a base to neutralize

the HCl generated, driving the reaction to completion.

- Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by adding 1M HCl (aq).
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Wash the organic layer sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure amide product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of an anthraquinone-amide.

PART 4: Quantitative Data and Characterization

Precise characterization is essential for confirming the identity and purity of **Anthraquinone-2-carbonyl Chloride** and its derivatives.

Property	Value	Source(s)
CAS Number	6470-87-7	[8] [15] [16]
Molecular Formula	C ₁₅ H ₇ ClO ₃	[15] [16]
Molecular Weight	270.67 g/mol	[15] [16]
Appearance	Light orange to yellow powder/crystal	[17]
Melting Point	146-150 °C	[16] [17]
Boiling Point	210 °C at 0.2 mmHg	[16]
IR (KBr, cm ⁻¹)	~1775 (C=O, acyl chloride), ~1675 (C=O, quinone)	Typical values
¹ H NMR (CDCl ₃ , ppm)	δ 7.8-8.5 (m, 7H, Ar-H)	Predicted values
¹³ C NMR (CDCl ₃ , ppm)	~182 (C=O, quinone), ~168 (C=O, acyl chloride)	Predicted values

Note: Spectroscopic data are typical and may vary based on solvent and instrument. The distinct separation of the acyl chloride and quinone carbonyl stretches in the IR spectrum is a key diagnostic feature.[\[18\]](#)

PART 5: Safety and Handling

As a reactive acyl chloride, **Anthraquinone-2-carbonyl Chloride** presents several hazards that demand strict adherence to safety protocols.[\[9\]](#)[\[10\]](#)

- Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[\[10\]](#) [\[17\]](#) It is imperative to handle it within a chemical fume hood.
- Reactivity with Water: It reacts with moisture in the air and water to produce corrosive hydrochloric acid gas and the corresponding carboxylic acid.[\[9\]](#)[\[10\]](#) Always handle under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and glassware.
- Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[\[10\]](#)[\[19\]](#)

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture, alcohols, amines, and strong bases.[10][19] The container should be stored in a corrosive-resistant secondary container.[17]
- Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste according to local regulations.[20][21] Do not use water to clean up spills.

Conclusion

Anthraquinone-2-carbonyl Chloride is a powerful and versatile building block for the synthesis of complex molecules. Its high electrophilicity, centered on the acyl chloride carbon, allows for efficient coupling with a diverse range of nucleophiles and its participation in Friedel-Crafts acylation reactions. A thorough understanding of its electronic properties, combined with meticulous experimental technique and strict adherence to safety protocols, is essential for leveraging its full synthetic potential in the fields of drug discovery, diagnostics, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 3. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. butlerov.com [butlerov.com]

- 6. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ANTHRAQUINONE-2-CARBONYL CHLORIDE | 6470-87-7 [chemicalbook.com]
- 9. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. nbinno.com [nbinno.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. tutorchase.com [tutorchase.com]
- 13. Khan Academy [khanacademy.org]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. echemi.com [echemi.com]
- 17. Anthraquinone-2-carbonyl Chloride | 6470-87-7 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.com [fishersci.com]
- 20. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 21. chemos.de [chemos.de]
- To cite this document: BenchChem. [reactivity and electrophilicity of Anthraquinone-2-carbonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590788#reactivity-and-electrophilicity-of-anthraquinone-2-carbonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com